

Triisostearin (C₅₇H₁₁₀O₆): A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name:	Triisostearin
CAS No.:	26942-95-0
Cat. No.:	B1596018

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An in-depth exploration of the physicochemical properties, formulation strategies, and therapeutic potential of the triglyceride ester, **Triisostearin**, as a versatile excipient in modern drug delivery systems.

Executive Summary

Triisostearin, a triglyceride ester of isostearic acid, is a well-characterized compound with the molecular formula C₅₇H₁₁₀O₆.^{[1][2]} While extensively utilized in the cosmetics and personal care industries as an emollient and viscosity-enhancing agent, its unique physicochemical properties present a compelling case for its application in pharmaceutical formulations, particularly in topical and transdermal drug delivery.^{[1][3]} This technical guide provides a comprehensive overview of **Triisostearin**, consolidating available data on its chemical and physical characteristics, synthesis, safety profile, and its emerging role as a pharmaceutical excipient. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the integration of **Triisostearin** into novel therapeutic delivery systems.

Chemical and Physical Properties

Triisostearin is a highly branched, high molecular weight triglyceride.[4] Its chemical structure, characterized by the presence of three isostearic acid molecules attached to a glycerol backbone, imparts a unique combination of properties that are advantageous for pharmaceutical formulations.[4]

Table 1: Physicochemical Properties of **Triisostearin**

Property	Value	Reference
Molecular Formula	C57H110O6	[1][2]
Molecular Weight	891.5 g/mol	[4]
IUPAC Name	2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate	
CAS Number	26942-95-0	[1]
Appearance	White to off-white waxy solid or colorless to yellowish liquid	[1]
Boiling Point	806-807°C	[1]
Melting Point	57-62°C	[1]
Solubility	Soluble in water (Note: This information from one source is likely an error given its lipid nature. It is practically insoluble in water but soluble in various organic solvents)	[1]
Viscosity	High	[1]

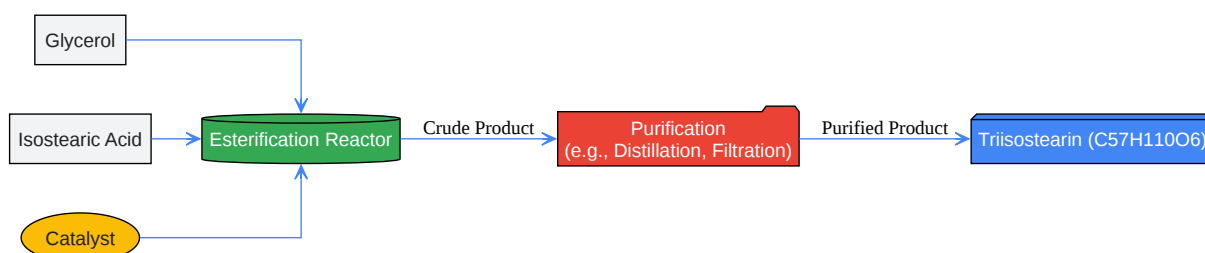
Synthesis and Manufacturing

The industrial synthesis of **Triisostearin** is typically achieved through the esterification of glycerol with isostearic acid.[1] Isostearic acid itself is a branched-chain fatty acid, which

contributes to the unique physical properties of the final triglyceride.[4]

The general synthesis process can be outlined as follows:

- Reaction: Glycerol and isostearic acid are reacted in the presence of a catalyst.
- Esterification: The reaction forms the triester, **Triisostearin**.
- Purification: The crude product is then purified to remove unreacted starting materials and catalyst residues. This may involve distillation, filtration, or other purification techniques to achieve the desired purity for cosmetic or pharmaceutical applications.[1]



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Figure 1: Generalized workflow for the industrial synthesis of **Triisostearin**.

Role in Drug Delivery and Formulation

Triisostearin's properties as an emollient, viscosity modifier, and film-forming agent make it a promising excipient in various drug delivery systems, particularly for topical and transdermal applications.[1]

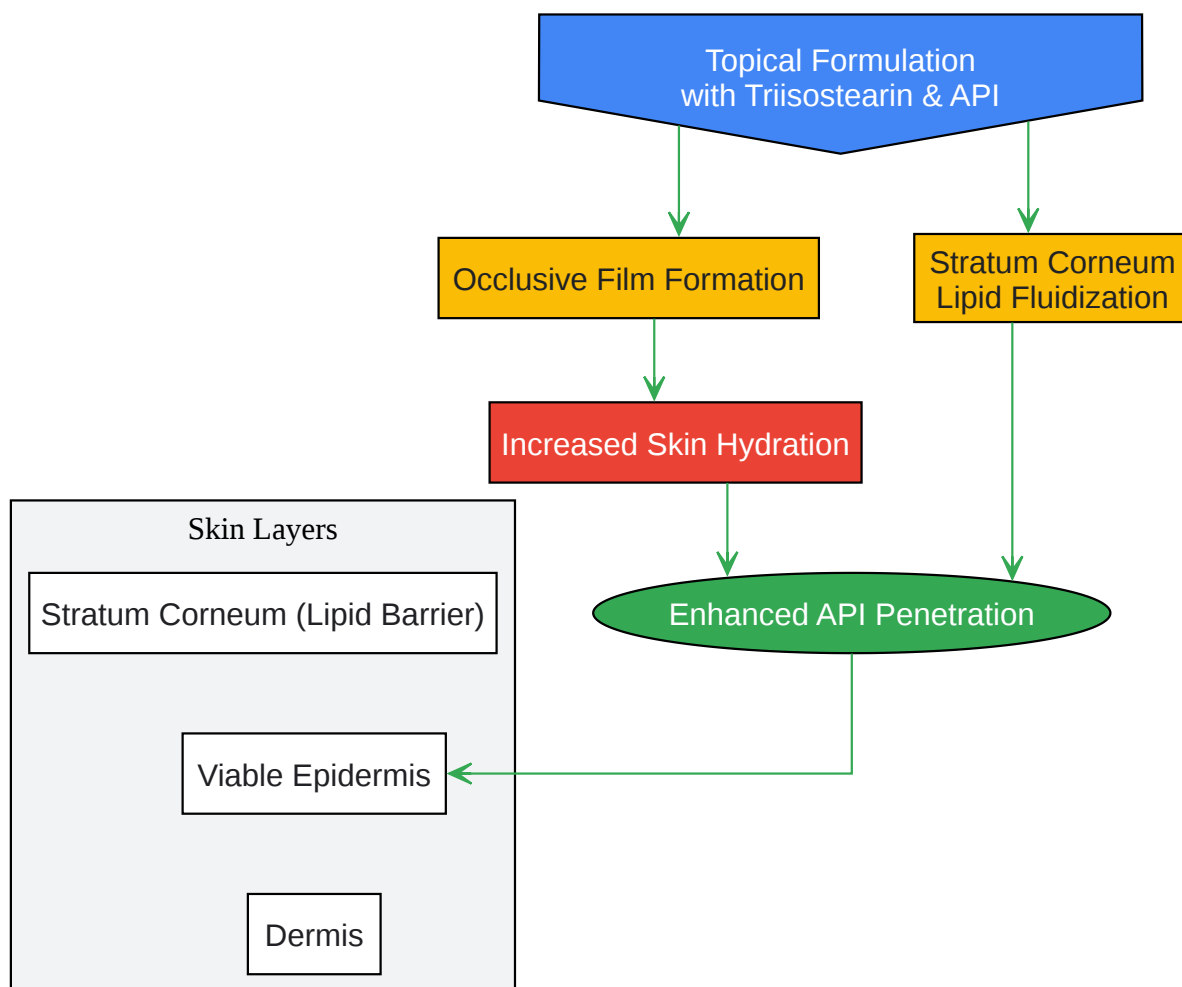
Topical and Transdermal Delivery

The primary barrier to the absorption of topically applied drugs is the stratum corneum, the outermost layer of the skin. **Triisostearin**'s occlusive nature allows it to form a thin, non-greasy film on the skin's surface, which can enhance the penetration of active pharmaceutical

ingredients (APIs).[4] This is supported by findings from the Cosmetic Ingredient Review, which noted that glyceryl triesters can increase the skin penetration of other chemicals.[5]

The mechanism of penetration enhancement is likely multifactorial, involving:

- Occlusion: The film formed by **Triisostearin** can increase skin hydration by reducing transepidermal water loss (TEWL). A more hydrated stratum corneum is generally more permeable to many drugs.
- Lipid Fluidization: As a lipid, **Triisostearin** can interact with the lipid matrix of the stratum corneum, potentially disrupting its highly ordered structure and increasing its fluidity. This can create pathways for drug molecules to permeate more easily.



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Figure 2: Proposed mechanism of **Triisostearin**-mediated skin penetration enhancement.

Potential in Nanoemulsions and Other Lipid-Based Systems

Triisostearin can serve as the oil phase in the formulation of nanoemulsions, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS). These systems are particularly useful for enhancing the solubility and bioavailability of poorly water-

soluble drugs. The high viscosity of **Triisostearin** can also contribute to the physical stability of these formulations.

Experimental Protocols

While specific, detailed experimental protocols for drug delivery systems using **Triisostearin** are not widely published, the following sections provide generalized methodologies that can be adapted by researchers.

Preparation of a Triisostearin-Based Topical Cream

This protocol outlines the preparation of a simple oil-in-water (o/w) cream where **Triisostearin** is a key component of the oil phase.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Triisostearin**
- Other oil phase components (e.g., cetyl alcohol, stearic acid)
- Aqueous phase components (e.g., glycerin, purified water)
- Emulsifying agent (e.g., polysorbate 80, sorbitan monostearate)
- Preservative (e.g., phenoxyethanol)

Procedure:

- **Oil Phase Preparation:** Melt **Triisostearin** and other solid oil phase components in a vessel at 70-75°C. Add the API to the molten oil phase and stir until dissolved or uniformly dispersed.
- **Aqueous Phase Preparation:** In a separate vessel, heat the purified water and dissolve the aqueous phase components and the emulsifying agent. Maintain the temperature at 70-75°C.

- Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization until a uniform emulsion is formed.
- Cooling: Allow the emulsion to cool under gentle stirring.
- Final Additions: Add the preservative and any other temperature-sensitive components when the temperature is below 40°C.
- Homogenization: Homogenize the final cream to ensure a uniform consistency and droplet size.

In Vitro Drug Release Study

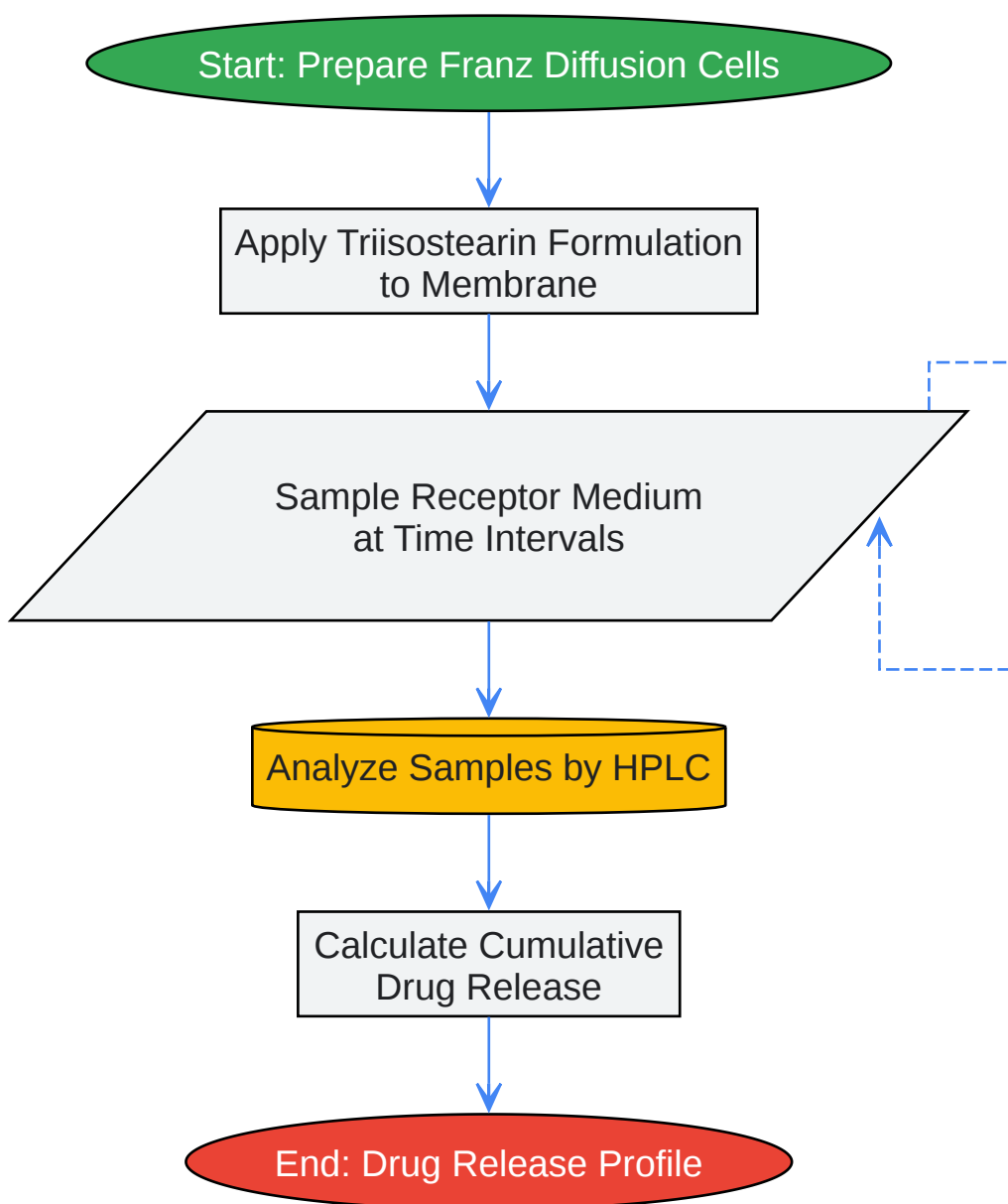
An in vitro release test (IVRT) is crucial for evaluating the performance of a topical formulation.

Apparatus:

- Franz diffusion cells
- Synthetic membrane (e.g., polysulfone)
- Phosphate buffered saline (PBS) as the receptor medium
- High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

- Mount the synthetic membrane onto the Franz diffusion cells.
- Fill the receptor chamber with PBS and equilibrate to 32°C.
- Apply a finite dose of the **Triisostearin**-based formulation to the donor compartment.
- At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh, pre-warmed PBS.
- Analyze the drug concentration in the collected samples using a validated HPLC method.
- Calculate the cumulative amount of drug released per unit area over time.



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Figure 3: Workflow for an in vitro drug release study of a topical formulation.

Safety and Toxicology

Triisostearin has been extensively tested for its safety in cosmetic applications and is considered a non-toxic and non-irritant ingredient.[1] A comprehensive safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that **Triisostearin** is safe for use in cosmetic products.[5]

Key Safety Findings:

- Oral Toxicity: Little to no acute, subchronic, or chronic oral toxicity was observed in animal studies.[5]
- Dermal Irritation and Sensitization: Dermal application was not associated with significant irritation in rabbit skin, and no evidence of sensitization was seen in guinea pig maximization tests.[5]
- Ocular Irritation: Ocular exposures were, at most, mildly irritating to rabbit eyes.[5]
- Genotoxicity: **Triisostearin** was not found to be genotoxic in a number of in vitro and in vivo assay systems.[6]
- Comedogenicity: It has a low potential for causing acne or breakouts.[1]

While the safety profile is favorable, it is important to note that as a penetration enhancer, care should be exercised when formulating **Triisostearin** with other chemicals to avoid enhancing the penetration of potentially harmful substances.[5]

Regulatory Status

Triisostearin is widely approved for use in cosmetic products globally.[1] Its status as a pharmaceutical excipient is less clearly defined in major pharmacopeias. However, the extensive safety data available from its cosmetic use, coupled with the FDA's approval of other triglycerides like Tristearin as a multipurpose food additive, provides a strong foundation for its consideration as a pharmaceutical excipient, particularly in topical and oral lipid-based formulations.[6] Developers of new drug products containing **Triisostearin** should consult with the relevant regulatory authorities to determine the specific requirements for its use as a pharmaceutical excipient.

Conclusion

Triisostearin (C57H110O6) is a versatile and safe ingredient with a well-established profile in the cosmetics industry. Its unique physicochemical properties, including high viscosity, excellent emollience, and film-forming capabilities, make it a highly attractive candidate for use as an excipient in pharmaceutical formulations. For drug development professionals,

Triisostearin offers significant potential in the formulation of topical and transdermal delivery systems by enhancing skin penetration and serving as a key component in lipid-based drug delivery systems. Further research into its specific interactions with various APIs and its performance in different drug delivery platforms is warranted to fully unlock its therapeutic potential.

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References

- [1. specialchem.com \[specialchem.com\]](https://www.specialchem.com)
- [2. ewg.org \[ewg.org\]](https://www.ewg.org)
- [3. Structure/effect studies of fatty acid isomers as skin penetration enhancers and skin irritants - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Solubility of pharmaceutical ingredients in triglycerides - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Triisostearin - Triisostearin, safety \[tiiips.com\]](https://www.tiiips.com)
- [6. cosmeticsinfo.org \[cosmeticsinfo.org\]](https://www.cosmeticsinfo.org)
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